molecular formula C10H8ClNO3 B1142092 4'-Chloromaleanilic acid CAS No. 114328-56-2

4'-Chloromaleanilic acid

Cat. No. B1142092
M. Wt: 225.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromaleanilic acid (4-CMA) is an organic compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 181.55 g/mol and a melting point of 127-128°C. 4-CMA is a versatile chemical that can be used as a precursor to many different compounds, including pharmaceuticals, agrochemicals, and dyes. It is also a useful reagent for organic synthesis and has been used in the synthesis of various heterocyclic compounds. In addition, 4-CMA has been used in the development of new catalysts and catalytic processes.

Scientific Research Applications

  • Electrochemical Decomposition for Wastewater Treatment : 4'-Chloromaleanilic acid is involved in studies related to the electrochemical degradation of contaminants in wastewater. For instance, Brillas et al. (1995) investigated the electrochemical degradation of 4-chloroaniline, a compound related to 4'-Chloromaleanilic acid, demonstrating its potential in water purification processes (Brillas, Bastida, Llosa, & Casado, 1995).

  • Formation of Complexes with Transition Metal Ions : Sharma et al. (1986) researched the formation of complexes involving 4-chloromaleanilic acid with bivalent transition metal ions. This study contributes to understanding the coordination chemistry of such compounds, which is crucial in fields like catalysis and materials science (Sharma, Arya, & Narvi, 1986).

  • Application in Photocatalysis : Sun et al. (2005) explored the use of TiO2 photocatalysis for simultaneous reduction and oxidation reactions in water, involving compounds like 4-chlorophenol, which is structurally similar to 4'-Chloromaleanilic acid. This research is significant for environmental cleanup and pollution control (Sun, Reddy, & Smirniotis, 2005).

  • Degradation and Detoxification in Water Treatment : Marković et al. (2015) conducted a study on the degradation of 4-chlorophenol, a relative of 4'-Chloromaleanilic acid, using non-thermal plasma technology. This method showed promise for removing toxic substances from water, highlighting its potential in environmental remediation (Marković et al., 2015).

  • Sonochemical Desorption and Destruction : Lu and Weavers (2002) investigated the use of ultrasound in treating PCB contaminated sediments, using 4-chlorobiphenyl as a model system. This research provides insights into the potential of sonochemical processes for environmental remediation, which could be applicable to similar compounds like 4'-Chloromaleanilic acid (Lu & Weavers, 2002).

properties

IUPAC Name

4-(4-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

CAS RN

306935-74-0
Record name 4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
2
Citations
FK Kirchner, EJ Alexander - Journal of the American Chemical …, 1959 - ACS Publications
… (12%), melted at 275278 (uncor.) and showed no melting-point depression when mixed with a sample prepared from 4-chloromaleanilic acid (no. according to method B Method D. …
Number of citations: 33 pubs.acs.org
P Balasubrmaniyan, MV Patel, SB Wagh… - Current Science, 1982 - JSTOR
Number of citations: 11

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